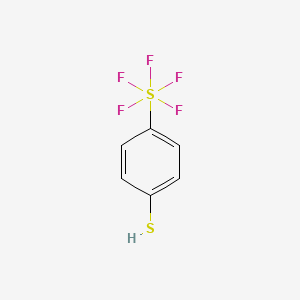

4-(Pentafluorothio)thiophenol

説明

BenchChem offers high-quality 4-(Pentafluorothio)thiophenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Pentafluorothio)thiophenol including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

4-(pentafluoro-λ6-sulfanyl)benzenethiol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F5S2/c7-13(8,9,10,11)6-3-1-5(12)2-4-6/h1-4,12H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVHXLVBCMCJPHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1S)S(F)(F)(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

4-(Pentafluorothio)thiophenol chemical properties and structure

Technical Whitepaper: 4-(Pentafluorothio)thiophenol – The Emerging Fluorinated Scaffold

Executive Summary

4-(Pentafluorothio)thiophenol (also known as 4-(pentafluorosulfanyl)benzenethiol) represents a critical evolution in fluorinated aromatic scaffolds. Distinguished by the presence of the "super-trifluoromethyl" pentafluorosulfanyl (

Structural Architecture & Physicochemical Profile[1]

The molecule consists of a benzene core substituted at the para positions with a thiol (

The "Super-Trifluoromethyl" Effect

The

-

Electronegativity: The

group is strongly electron-withdrawing ( -

Steric Bulk: The

group has a volume of approximately 46 ų, compared to 21 ų for -

Lipophilicity: The

group significantly enhances the partition coefficient (LogP), facilitating membrane permeability in biological systems.

Physicochemical Properties Table

| Property | Value (Approx./Comparative) | Context |

| Formula | Molecular Weight: 248.23 g/mol | |

| Appearance | Colorless to pale yellow liquid/low-melting solid | Typical of aromatic thiols; prone to oxidation.[2] |

| Acidity ( | ~5.8 – 6.0 (Predicted) | More acidic than thiophenol (6.[3]62) due to electron-withdrawing |

| Hammett Constant ( | 0.68 | Indicates strong electron-withdrawing nature (vs. 0.54 for |

| Lipophilicity (LogP) | > 3.5 | Highly lipophilic; significantly higher than 4-CF3-thiophenol. |

| Stability | High (SF5 group) | The |

Synthetic Methodologies

Synthesis of 4-(pentafluorothio)thiophenol requires bypassing the high stability of the

Pathway Visualization

Caption: Figure 1. Primary synthetic routes to 4-(Pentafluorothio)thiophenol involving diazonium displacement or organolithium sulfur quench.

Experimental Protocol: Modified Leuckart Synthesis

Rationale: This method avoids expensive palladium catalysts and uses the accessible aniline precursor.

-

Diazotization:

-

Dissolve 4-(pentafluorothio)aniline (1.0 eq) in 15% HCl at 0°C.

-

Add sodium nitrite (

, 1.1 eq) dropwise, maintaining temperature <5°C. Stir for 30 min to form the diazonium salt.

-

-

Xanthate Formation:

-

Add the diazonium solution slowly to a solution of potassium ethyl xanthate (1.5 eq) in water at 65°C.

-

Observation: Evolution of nitrogen gas (

) indicates reaction progress. -

Extract the resulting aryl xanthate with ethyl acetate and wash with brine.

-

-

Hydrolysis to Thiol:

-

Reflux the crude xanthate in ethanolic KOH (3.0 eq) for 4 hours.

-

Cool, acidify with dilute

to pH 2. -

Extract the free thiol with dichloromethane (DCM).

-

-

Purification:

-

The thiol is prone to oxidation (disulfide formation). Purify via vacuum distillation or column chromatography under inert atmosphere (

).

-

Chemical Reactivity & Derivatization

The dual functionality of 4-(pentafluorothio)thiophenol allows for versatile chemical modification.

Nucleophilic Substitution (S-Alkylation)

The thiolate anion (generated by weak bases like

-

Reaction:

-

Utility: Used to introduce the

-phenyl motif into larger scaffolds.[1] The electron-withdrawing

Oxidation to Disulfides

Like most thiols, this compound oxidizes to bis(4-(pentafluorothio)phenyl)disulfide upon exposure to air or mild oxidants (

-

Reversibility: The disulfide can be reduced back to the thiol using

or Zinc/Acetic acid, a common strategy for storage stability.

Stability of the Group

The

-

Strong Acids: Unaffected by concentrated

.[3] -

Strong Bases: Resistant to hydrolysis under standard alkylation conditions.

-

Reductive Conditions: Stable against catalytic hydrogenation (Pd/C,

), unlike some nitro or halo-aromatics.

Applications in High-Value Sectors

Medicinal Chemistry (Bioisosteres)

The

-

Metabolic Stability: The

bond in the -

Lipophilicity Modulation: Replacing a

group with -

Case Study: In NK1 receptor antagonists,

analogues showed improved receptor affinity compared to

Materials Science (Self-Assembled Monolayers)

4-(Pentafluorothio)thiophenol is used to form Self-Assembled Monolayers (SAMs) on gold surfaces.[3]

-

Mechanism: The thiol headgroup binds to gold (

), while the -

Surface Properties: The bulky, fluorinated tail creates a "teflon-like" surface with extremely low surface energy, high contact angles (hydrophobicity), and resistance to chemical etching.

References

-

Syntheses of Pentafluorosulfanyl Compounds

-

Negishi Cross-Coupling for SF5 Amino Acids

-

Cobb, S. L., et al. "Synthesis of pentafluorosulfanyl (SF5) containing aromatic amino acids." Organic & Biomolecular Chemistry, 2018.

-

-

Comparative Properties of SF5 vs CF3

-

Hammett Constants and Electronic Effects

-

Hansch, C., et al. "A survey of Hammett substituent constants and resonance and field parameters." Chemical Reviews, 1991.

-

-

General Synthesis of Aryl SF5 Compounds

-

Cornella, J., et al. "Straightforward Pentafluorosulfanylation for Molecular Design." ChemRxiv, 2021.

-

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. Thiophenol - Wikipedia [en.wikipedia.org]

- 3. 4-Methoxybenzenethiol | C7H8OS | CID 12765 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. chemrxiv.org [chemrxiv.org]

- 6. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]

- 7. chemrxiv.org [chemrxiv.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Synthesis of pentafluorosulfanyl (SF5) containing aromatic amino acids - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 4-SF5-Benzenethiol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pentafluorosulfanyl (SF5) group has emerged as a critical substituent in modern medicinal and materials chemistry, prized for its unique electronic and physicochemical properties. Often dubbed a "super-trifluoromethyl group," its high electronegativity and lipophilicity significantly influence molecular behavior.[1] This guide provides a comprehensive technical overview of the solubility of 4-SF5-benzenethiol, a key building block in the synthesis of advanced materials and pharmacologically active agents. We will delve into the theoretical underpinnings of its solubility, present a detailed experimental protocol for its determination, and offer a practical perspective on solvent selection for various applications.

Introduction: The Significance of the Pentafluorosulfanyl Moiety

The introduction of fluorine-containing groups into organic molecules can profoundly alter their physical, chemical, and biological properties. The pentafluorosulfanyl (SF5) group, in particular, offers a unique combination of characteristics:

-

Extreme Kinetic and Hydrolytic Stability: This ensures the integrity of the SF5 moiety under a wide range of reaction and physiological conditions.

-

Strong Electron-Withdrawing Capability: The SF5 group is a powerful electron acceptor, influencing the reactivity and electronic properties of the parent molecule.[2]

-

High Lipophilicity: Compounds containing the SF5 group exhibit enhanced solubility in nonpolar environments, a crucial factor in drug design and materials science.[2][3][4] In fact, aromatic SF5 compounds are generally 0.5 to 0.6 log units more hydrophobic than their trifluoromethyl analogs.

These attributes make the SF5 group an increasingly attractive structural motif for the design of bioactive compounds, including agrochemicals and pharmaceuticals, as well as functional materials like polymers and liquid crystals.[2] Understanding the solubility of SF5-containing building blocks like 4-SF5-benzenethiol is paramount for their effective utilization in synthesis, purification, and formulation.

Physicochemical Properties of 4-SF5-Benzenethiol

While specific experimental data for 4-SF5-benzenethiol is not extensively available in the public domain, we can infer its properties based on the known characteristics of the SF5 group and the benzenethiol scaffold.

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C6H5F5S | Based on its chemical structure. |

| Molecular Weight | ~232.17 g/mol | Calculated from the atomic weights of its constituent elements. |

| Appearance | Colorless to pale yellow liquid or low-melting solid | Similar to other aromatic thiols. |

| Odor | Pungent, unpleasant | A characteristic feature of thiols. |

| Lipophilicity (LogP) | High | The SF5 group is significantly more lipophilic than a trifluoromethyl group.[3][4] |

| Acidity (pKa) | Moderately acidic | The strong electron-withdrawing nature of the SF5 group will increase the acidity of the thiol proton compared to unsubstituted benzenethiol. |

Theoretical Framework for Solubility

The principle of "like dissolves like" is the cornerstone for predicting solubility. This means that substances with similar polarities are more likely to be soluble in one another.

-

Polar Solvents: These solvents (e.g., water, methanol, ethanol) have large dipole moments and are effective at dissolving polar or ionic compounds through hydrogen bonding and dipole-dipole interactions.

-

Nonpolar Solvents: These solvents (e.g., hexane, toluene, diethyl ether) have small or no dipole moments and primarily interact with solutes through weaker van der Waals forces. They are effective at dissolving nonpolar compounds.

Given the high lipophilicity and the large, nonpolar surface area of the SF5 group, 4-SF5-benzenethiol is expected to exhibit the following solubility trends:

-

High solubility in nonpolar organic solvents such as toluene, hexanes, and diethyl ether.

-

Moderate solubility in moderately polar solvents like dichloromethane and ethyl acetate.

-

Low solubility in highly polar solvents such as methanol and water.

Experimental Protocol for Determining the Solubility of 4-SF5-Benzenethiol

This section provides a detailed, step-by-step methodology for the quantitative determination of the solubility of 4-SF5-benzenethiol in various organic solvents. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

Materials and Equipment

-

4-SF5-Benzenethiol (ensure high purity)

-

A range of organic solvents (HPLC grade or higher)

-

Analytical balance (readable to at least 0.1 mg)

-

Vials with screw caps and PTFE-lined septa

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or Gas Chromatography (GC) system with a suitable detector

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm, PTFE)

Safety Precautions

-

4-SF5-Benzenethiol is expected to be toxic and have a strong, unpleasant odor. Handle this compound in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for 4-SF5-benzenethiol and all solvents before commencing work.

Experimental Workflow

Caption: Experimental workflow for determining the solubility of 4-SF5-benzenethiol.

Detailed Procedure

-

Preparation of Saturated Solutions:

-

To a series of vials, add an excess amount of 4-SF5-benzenethiol. The exact amount is not critical, but there must be undissolved solid present at equilibrium.

-

Add a known volume of each organic solvent to the respective vials.

-

Seal the vials tightly.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). A preliminary kinetic study can determine the optimal equilibration time.

-

-

Sample Separation:

-

After equilibration, allow the vials to stand undisturbed at the same temperature for a short period to allow the excess solid to settle.

-

Centrifuge the vials to further facilitate the separation of the solid and liquid phases.

-

-

Sampling and Filtration:

-

Carefully withdraw a known volume of the clear supernatant using a calibrated pipette.

-

Immediately filter the aliquot through a 0.22 µm PTFE syringe filter into a clean, pre-weighed vial. This step is crucial to remove any remaining microscopic solid particles.

-

-

Gravimetric Analysis (Optional but Recommended):

-

Weigh the vial containing the filtered solution.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a low temperature.

-

Once the solvent is completely removed, reweigh the vial. The mass of the residue corresponds to the amount of dissolved 4-SF5-benzenethiol.

-

-

Chromatographic Analysis (Primary Method):

-

Prepare a stock solution of 4-SF5-benzenethiol of known concentration.

-

Create a series of calibration standards by serially diluting the stock solution.

-

Analyze the calibration standards using a validated HPLC or GC method to generate a calibration curve.

-

Accurately dilute the filtered supernatant from the solubility experiment to a concentration that falls within the range of the calibration curve.

-

Analyze the diluted sample and determine the concentration of 4-SF5-benzenethiol from the calibration curve.

-

-

Calculation of Solubility:

-

From the gravimetric analysis, calculate the solubility in g/L.

-

From the chromatographic analysis, use the determined concentration and the dilution factor to calculate the solubility in the original solvent, typically expressed in g/L or mol/L.

-

Expected Solubility Data of 4-SF5-Benzenethiol in Common Organic Solvents (Illustrative)

The following table presents a set of representative, hypothetical solubility data for 4-SF5-benzenethiol in a range of organic solvents at 25 °C. This data is intended to illustrate the expected trends based on the physicochemical properties of the compound.

| Solvent | Polarity Index | Dielectric Constant | Expected Solubility (g/L) | Solubility Classification |

| Hexane | 0.1 | 1.89 | > 200 | Very Soluble |

| Toluene | 2.4 | 2.38 | > 200 | Very Soluble |

| Diethyl Ether | 2.8 | 4.34 | > 150 | Freely Soluble |

| Dichloromethane | 3.1 | 9.08 | ~100 | Soluble |

| Ethyl Acetate | 4.4 | 6.02 | ~50 | Soluble |

| Acetone | 5.1 | 20.7 | ~25 | Sparingly Soluble |

| Acetonitrile | 5.8 | 37.5 | ~10 | Slightly Soluble |

| Ethanol | 4.3 | 24.5 | < 5 | Very Slightly Soluble |

| Methanol | 5.1 | 32.7 | < 1 | Practically Insoluble |

| Water | 10.2 | 80.1 | < 0.1 | Insoluble |

Discussion of Solubility Trends and Implications

Caption: Relationship between solvent polarity and the solubility of 4-SF5-benzenethiol.

The illustrative data aligns with the theoretical predictions. The high solubility of 4-SF5-benzenethiol in nonpolar solvents like hexane and toluene is a direct consequence of the lipophilic nature of the SF5 group and the aromatic ring. As the polarity of the solvent increases, the solubility is expected to decrease significantly.

These solubility characteristics have several important implications for researchers:

-

Reaction Solvent Selection: For reactions involving 4-SF5-benzenethiol, nonpolar aprotic solvents are likely to be the most suitable choices for ensuring reactant solubility.

-

Purification Strategies: The differential solubility of 4-SF5-benzenethiol can be exploited for purification. For instance, it could be readily extracted from a polar reaction mixture using a nonpolar solvent. Crystallization could be achieved by dissolving the compound in a good solvent (e.g., dichloromethane) and then adding a poor solvent (e.g., hexane or methanol) to induce precipitation.

-

Drug Formulation: For pharmaceutical applications, the low aqueous solubility of SF5-containing compounds presents a challenge. Formulation strategies such as co-solvents, surfactants, or encapsulation may be necessary to achieve the desired bioavailability.

Conclusion

4-SF5-Benzenethiol is a valuable building block in the expanding field of organofluorine chemistry. Its solubility profile is dominated by the highly lipophilic nature of the pentafluorosulfanyl group, leading to excellent solubility in nonpolar organic solvents and poor solubility in polar media. A thorough understanding of these solubility characteristics, coupled with robust experimental determination, is essential for the successful application of this compound in synthesis, purification, and the development of novel materials and therapeutics. The methodologies and insights provided in this guide offer a solid foundation for researchers working with this and other SF5-functionalized molecules.

References

-

Molecules. (2020). Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. MDPI. [Link]

-

Beier, P. (n.d.). New methodologies for the preparation of (pentafluorosulfanyl)benzenes. Petr Beier Group. [Link]

-

ACS Publications. (2021). Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. ACS Publications. [Link]

-

ResearchGate. (2016). Reactions of Organic Pentafluorosulfanyl-Containing Compounds. ResearchGate. [Link]

Sources

The Impact of the Pentafluorothio Group on Thiophenol Acidity: A Technical Guide

Abstract

This technical guide provides an in-depth analysis of the acidity of 4-(pentafluorothio)thiophenol in comparison to its parent compound, thiophenol. We explore the profound electron-withdrawing effects of the pentafluorothio (SF₅) substituent and its subsequent impact on the dissociation constant (pKa) of the thiol proton. This document is intended for researchers, scientists, and professionals in drug development who are engaged with the nuanced effects of substituent groups on molecular properties. A detailed examination of the underlying physical organic chemistry principles is presented, alongside a quantitative estimation of the pKa for 4-(pentafluorothio)thiophenol using Hammett linear free-energy relationships. Furthermore, a comprehensive, field-proven experimental protocol for the determination of thiophenol pKa values via UV-Vis spectrophotometric titration is provided, ensuring scientific integrity and reproducibility.

Introduction: Acidity and the Thiophenol Moiety

The acidity of the thiol group (-SH) in thiophenols is a critical parameter in numerous chemical and biological contexts, including drug design, catalyst development, and materials science. The dissociation of the thiol proton to form the thiolate anion is governed by the equilibrium constant Ka, or more conveniently, its negative logarithm, the pKa. A lower pKa value signifies a stronger acid.

Thiophenol itself is a weakly acidic compound, with a pKa of approximately 6.62 in an aqueous solution.[1][2] This acidity is significantly influenced by the electronic nature of substituents on the aromatic ring. Electron-withdrawing groups (EWGs) tend to increase acidity by stabilizing the resulting thiolate anion through delocalization of the negative charge, while electron-donating groups (EDGs) have the opposite effect.[3][4] This guide focuses on the powerful electron-withdrawing nature of the pentafluorothio (SF₅) group and its dramatic effect on the acidity of the thiophenol core.

The Pentafluorothio (SF₅) Group: A "Super" Electron-Withdrawing Substituent

The pentafluorothio (SF₅) group is recognized for its exceptional electron-withdrawing capabilities, often exceeding those of the more common trifluoromethyl (-CF₃) and nitro (-NO₂) groups.[5] This potent inductive effect stems from the high electronegativity of the five fluorine atoms bonded to a central sulfur atom. The SF₅ group exerts a strong -I (negative inductive) effect, pulling electron density away from the aromatic ring. This inductive withdrawal of electron density has a profound impact on the electronic environment of the entire molecule, including the distant thiol group.

To quantify the electronic influence of a substituent, the Hammett equation is a well-established tool in physical organic chemistry.[6][7] The equation, log(K/K₀) = σρ, relates the equilibrium constant (K) of a substituted reaction series to a reference reaction (K₀) through a substituent constant (σ) and a reaction constant (ρ). The substituent constant, σ, is a measure of the electronic effect of a particular substituent. For para-substituents, this is denoted as σₚ. A positive σₚ value indicates an electron-withdrawing group.

The Hammett sigma constant for the para-SF₅ group (σₚ) is in the range of +0.61 to +0.69.[8] For comparison, the σₚ for the strongly electron-withdrawing nitro group (-NO₂) is typically cited as +0.78.[6] While the nitro group has a slightly higher σₚ value, the SF₅ group's influence is still exceptionally strong and significantly enhances the acidity of functional groups on the aromatic ring.

Comparative Acidity: Thiophenol vs. 4-(Pentafluorothio)thiophenol

The introduction of the SF₅ group at the para-position of thiophenol is expected to dramatically increase its acidity. The strong inductive electron withdrawal by the SF₅ group stabilizes the negative charge of the thiolate anion formed upon deprotonation. This stabilization lowers the energy of the conjugate base, thereby shifting the equilibrium towards dissociation and resulting in a lower pKa.

Qualitative Analysis and Anion Stabilization

The acid-base equilibrium for a substituted thiophenol is depicted below. The stability of the resulting thiolate anion is the primary determinant of the thiol's acidity.

Figure 1: General acid-base equilibrium for a substituted thiophenol.

In the case of 4-(pentafluorothio)thiophenol, the potent electron-withdrawing SF₅ group effectively delocalizes the negative charge of the thiolate anion across the entire molecule. This delocalization significantly stabilizes the anion, making the corresponding thiol a much stronger acid than the unsubstituted thiophenol.

Quantitative Estimation of pKa using the Hammett Equation

A reasonable estimation of the pKa of 4-(pentafluorothio)thiophenol can be made using the Hammett equation. For the dissociation of substituted thiophenols, a linear free-energy relationship exists between the pKa and the Hammett σₚ constant.[9] The general form of this relationship is:

pKa(substituted) = pKa(unsubstituted) - ρσ

Where:

-

pKa(substituted) is the pKa of the substituted thiophenol.

-

ρ (rho) is the reaction constant, which reflects the sensitivity of the reaction to substituent effects. For the ionization of thiophenols, ρ has a positive value, indicating that electron-withdrawing groups (positive σ) decrease the pKa. The value of ρ for thiophenol ionization is approximately 2.5.

-

σ is the Hammett constant for the substituent. For the para-SF₅ group, we will use an average value of σₚ = +0.65.

Using these values, we can estimate the pKa of 4-(pentafluorothio)thiophenol:

pKa ≈ 6.62 - (2.5 * 0.65) pKa ≈ 6.62 - 1.625 pKa ≈ 4.995

This estimation strongly suggests that 4-(pentafluorothio)thiophenol is a significantly stronger acid than thiophenol. For context, the pKa of 4-nitrothiophenol, with a σₚ of ~0.78, is predicted to be around 4.68.[1][10] Our estimated pKa for the SF₅-substituted analogue is consistent with the powerful, albeit slightly less potent in this context, electron-withdrawing nature of the pentafluorothio group compared to the nitro group.

Data Summary

| Compound | Substituent | Hammett Constant (σₚ) | pKa (Experimental/Estimated) |

| Thiophenol | -H | 0.00 | 6.62[1][2] |

| 4-Nitrothiophenol | -NO₂ | ~+0.78 | ~4.68 (predicted)[1][10] |

| 4-(Pentafluorothio)thiophenol | -SF₅ | ~+0.65[8] | ~5.00 (estimated) |

Experimental Protocol: Determination of pKa by UV-Vis Spectrophotometric Titration

This protocol outlines a robust method for the experimental determination of the pKa of a thiophenol derivative. The principle relies on the difference in the UV-Vis absorbance spectra of the protonated thiol (Ar-SH) and the deprotonated thiolate (Ar-S⁻). By measuring the absorbance at a specific wavelength across a range of pH values, a titration curve can be generated from which the pKa can be accurately determined.

Rationale for Method Selection

UV-Vis spectrophotometric titration is a highly sensitive and accurate method for pKa determination, particularly for compounds that possess a chromophore in proximity to the ionizable group.[11][12] This method requires a relatively small amount of sample compared to potentiometric titration and is well-suited for high-throughput screening applications.[13]

Materials and Instrumentation

-

UV-Vis Spectrophotometer (dual beam)

-

Calibrated pH meter

-

Quartz cuvettes (1 cm path length)

-

Micropipettes

-

Volumetric flasks

-

Analytical balance

-

Stock solution of the thiophenol compound (e.g., 10 mM in a suitable organic solvent like DMSO or methanol)

-

A series of buffer solutions with known pH values spanning the expected pKa range (e.g., from pH 3 to pH 8 for 4-(pentafluorothio)thiophenol). A universal buffer system (e.g., Britton-Robinson buffer) can be employed to cover a wide pH range with consistent ionic strength.

-

High-purity water

Step-by-Step Methodology

-

Preparation of Buffer Solutions: Prepare a series of buffer solutions with precisely known pH values, typically in increments of 0.2-0.5 pH units, covering a range of at least 2 pH units above and below the estimated pKa. It is critical to maintain a constant ionic strength across all buffer solutions.

-

Preparation of Sample Solutions: For each buffer solution, prepare a sample by adding a small, precise volume of the thiophenol stock solution to a known volume of the buffer. The final concentration of the thiophenol should be such that the maximum absorbance falls within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU). A final organic solvent concentration of ≤1% (v/v) is recommended to minimize its effect on the aqueous pKa.

-

Spectrophotometric Measurement:

-

Record the full UV-Vis spectrum (e.g., 200-400 nm) of the thiophenol in the most acidic and most basic buffer solutions to identify the isosbestic point(s) and the wavelength of maximum absorbance difference between the protonated and deprotonated species.

-

Set the spectrophotometer to measure the absorbance at this wavelength of maximum difference.

-

Measure the absorbance of each sample solution, using the corresponding buffer solution (without the thiophenol) as the blank.

-

-

Data Analysis:

-

Plot the measured absorbance versus the pH of the buffer solutions.

-

The resulting plot will be a sigmoidal curve. The pKa is the pH at which the absorbance is halfway between the minimum and maximum absorbance values.

-

For more accurate determination, the data can be fitted to the Henderson-Hasselbalch equation or a suitable sigmoidal curve-fitting model. The inflection point of the curve corresponds to the pKa.

-

Figure 2: Experimental workflow for pKa determination using UV-Vis spectrophotometry.

Conclusion

The substitution of a hydrogen atom with a pentafluorothio (SF₅) group at the para-position of thiophenol results in a substantial increase in acidity. This is attributed to the powerful electron-withdrawing nature of the SF₅ group, which effectively stabilizes the resulting thiolate anion. Based on Hammett linear free-energy relationships, the pKa of 4-(pentafluorothio)thiophenol is estimated to be approximately 5.00, a significant decrease from the 6.62 pKa of thiophenol. This dramatic shift underscores the importance of the SF₅ group as a tool for modulating the electronic properties of aromatic systems, a feature of significant interest in the fields of medicinal chemistry and materials science. The provided experimental protocol offers a reliable method for the empirical verification of these theoretical and estimated values.

References

-

ACS Publications. Comparison of Quantum Chemical Parameters and Hammett Constants in Correlating pKa Values of Substituted Anilines. [Link]

-

ResearchGate. Correlation between pKa values of thiophenols 1–6 and the Hammett sigma values (2σ). [Link]

-

Mettler Toledo. Streamline pKa Value Determination Using Automated UV/Vis-Titration. [Link]

-

PubChem. 4-Nitrobenzenethiol. [Link]

-

Chemistry LibreTexts. Acidity of Substituted Phenols. [Link]

-

A Survey of Hammett Substituent Constants and Resonance and Field Parameters. [Link]

-

ResearchGate. Direct Determination of Thiol p K a by Isothermal Titration Microcalorimetry. [Link]

-

Applications of Hammett Equation: Substituent and Reaction Constants. [Link]

-

MDPI. Calculating the Aqueous pKa of Phenols: Predictions for Antioxidants and Cannabinoids. [Link]

-

PMC. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. [Link]

-

Organic Chemistry Portal. Thiophenol synthesis by C-S coupling or substitution. [Link]

-

Pharmaguideline. Acidity of Phenols, Effect of Substituents on Acidity. [Link]

-

Figshare. Investigating the scope of the pentafluorosulfanyl group in medicinal chemistry. [Link]

-

YouTube. 27.04 A Survey of Hammett Substituent Constants. [Link]

-

Chemistry LibreTexts. 2.6: delta and Hammett's sigma constants. [Link]

-

Stenutz. Hammett substituent constants. [Link]

Sources

- 1. 4-Nitrothiophenol | 1849-36-1 [chemicalbook.com]

- 2. rsc.org [rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Calculating the Aqueous pKa of Phenols: Predictions for Antioxidants and Cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scribd.com [scribd.com]

- 6. m.youtube.com [m.youtube.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Hammett substituent constants [stenutz.eu]

- 9. researchgate.net [researchgate.net]

- 10. Page loading... [wap.guidechem.com]

- 11. DE4420777A1 - Process for the preparation of 4-fluorothiophenol - Google Patents [patents.google.com]

- 12. 4-Nitrothiophenol - Wikipedia [en.wikipedia.org]

- 13. cdnsciencepub.com [cdnsciencepub.com]

Navigating the Synthesis Landscape: A Technical Safety Guide for 4-(Pentafluorothio)thiophenol

An essential resource for researchers and drug development professionals on the safe handling, storage, and emergency management of 4-(Pentafluorothio)thiophenol. This guide moves beyond standard safety data sheets to provide in-depth, field-proven insights into the causality behind experimental choices, ensuring a culture of safety and scientific integrity in your laboratory.

Understanding the Hazard Profile: A Comparative Analysis

4-(Pentafluorothio)thiophenol is a specialized reagent, and a thorough understanding of its hazard profile is paramount before any laboratory work commences. To fully appreciate its characteristics, it is instructive to consider it in the context of its parent molecule, thiophenol, and the related fluorinated analogue, pentafluorothiophenol. The introduction of the pentafluorothio (SF5) group significantly influences the molecule's reactivity and toxicological profile.

The Safety Data Sheet (SDS) for 4-(Pentafluorothio)thiophenol classifies it as a hazardous substance, and it is crucial to dissect these classifications to inform safe laboratory practices.[1]

| Hazard Statement | Classification | Implication in the Laboratory Setting |

| H302 | Acute Toxicity (Oral), Category 4 | Harmful if swallowed. Ingestion can lead to systemic toxicity. |

| H315 | Skin Corrosion/Irritation, Category 2 | Causes skin irritation. Prolonged or repeated contact can lead to dermatitis. |

| H319 | Serious Eye Damage/Eye Irritation, Category 2 | Causes serious eye irritation. Direct contact can result in significant eye damage. |

| H335 | Specific Target Organ Toxicity — Single Exposure (Respiratory Tract Irritation), Category 3 | May cause respiratory irritation. Inhalation of dusts, fumes, or aerosols should be avoided. |

Table 1: GHS Hazard Classifications for 4-(Pentafluorothio)thiophenol [1]

While specific toxicological data for 4-(Pentafluorothio)thiophenol is not extensively published, the known hazards of thiophenols warrant a cautious approach. Thiophenol itself is highly toxic by ingestion, skin absorption, and inhalation.[2][3][4][5] The pentafluorinated analogue, pentafluorothiophenol, is also classified as a flammable liquid and is harmful if swallowed or in contact with skin, and toxic if inhaled.[6][7] Given these precedents, it is reasonable to assume that 4-(Pentafluorothio)thiophenol presents a significant health hazard and must be handled with appropriate precautions.

Core Principles of Safe Handling: A Proactive Approach

A proactive approach to safety is essential when working with 4-(Pentafluorothio)thiophenol. This involves a multi-layered strategy encompassing engineering controls, personal protective equipment (PPE), and stringent operational protocols.

Engineering Controls: The First Line of Defense

The primary objective of engineering controls is to minimize exposure at the source. For a compound that can cause respiratory irritation, working in a well-ventilated area is a minimum requirement.[1]

-

Fume Hood: All handling of 4-(Pentafluorothio)thiophenol, including weighing, transferring, and reaction setup, must be conducted in a certified chemical fume hood. This is non-negotiable. The fume hood provides a physical barrier and actively removes potentially harmful vapors from the breathing zone of the researcher.

-

Ventilation: The laboratory should have a general ventilation system that ensures a sufficient number of air changes per hour to prevent the accumulation of vapors in the ambient air.

Personal Protective Equipment (PPE): The Essential Barrier

Appropriate PPE is the last line of defense against exposure. The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken.

-

Eye and Face Protection: Safety glasses with side shields are the minimum requirement. However, given the serious eye irritation potential, chemical splash goggles are strongly recommended.[1] For procedures with a higher risk of splashing, a face shield worn over safety goggles provides an additional layer of protection.

-

Hand Protection: Chemical-resistant gloves are mandatory. The specific glove material should be chosen based on its resistance to 4-(Pentafluorothio)thiophenol and any solvents being used. Nitrile gloves are a common choice for general laboratory work, but it is crucial to consult the manufacturer's glove compatibility charts. Always inspect gloves for any signs of degradation or perforation before use, and change them frequently.

-

Skin and Body Protection: A laboratory coat is essential to protect against splashes and spills. For larger-scale operations or when there is a significant risk of exposure, chemical-resistant aprons or coveralls should be considered.

-

Respiratory Protection: If engineering controls are insufficient to maintain exposure below acceptable limits, or during emergency situations, respiratory protection may be required. The type of respirator will depend on the concentration of the airborne contaminant and should be selected in accordance with a formal respiratory protection program.

Experimental Workflow: From Receipt to Disposal

A systematic and well-documented workflow is critical for ensuring safety and reproducibility. The following protocols provide a framework for the key stages of working with 4-(Pentafluorothio)thiophenol.

Receipt and Storage

Upon receipt, the container should be inspected for any damage or leaks. The compound should be stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][8] The recommended storage temperature is typically between 2-8°C.[1]

Caption: Workflow for the safe receipt and storage of 4-(Pentafluorothio)thiophenol.

Handling and Use

All manipulations of 4-(Pentafluorothio)thiophenol must be performed in a chemical fume hood. When weighing the solid, use a disposable weighing boat to minimize contamination of the balance. If transferring the compound as a solution, use appropriate volumetric glassware and a pipette with a disposable tip.

Step-by-Step Handling Protocol:

-

Preparation: Don all required PPE (lab coat, gloves, safety goggles). Ensure the fume hood is functioning correctly.

-

Weighing: Place a weighing boat on the analytical balance and tare. Carefully transfer the required amount of 4-(Pentafluorothio)thiophenol to the weighing boat.

-

Transfer: Gently add the weighed compound to the reaction vessel. If creating a solution, add the solvent to the solid in the reaction vessel.

-

Cleaning: Decontaminate any spatulas or other equipment used with an appropriate solvent. Dispose of the weighing boat and any other contaminated disposable items in a designated hazardous waste container.

-

Post-Handling: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1]

Waste Disposal

All waste containing 4-(Pentafluorothio)thiophenol, including unused material, contaminated consumables, and reaction residues, must be disposed of as hazardous waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this material down the drain.

Emergency Procedures: Preparedness and Response

Even with the best precautions, accidents can happen. A well-defined emergency response plan is crucial for minimizing the impact of any incidents.

Spills

In the event of a spill, the primary objective is to contain the material and prevent exposure.

-

Minor Spill (in a fume hood):

-

Alert others in the immediate area.

-

Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand).

-

Collect the contaminated absorbent material into a sealed, labeled container for hazardous waste disposal.

-

Decontaminate the spill area with a suitable solvent.

-

-

Major Spill (outside a fume hood):

-

Evacuate the immediate area.

-

Alert laboratory personnel and the institutional safety office.

-

Prevent the spill from entering drains.

-

Only personnel trained in hazardous spill cleanup should attempt to decontaminate the area.

-

Exposures

Immediate action is required in the event of personal exposure.

-

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

-

Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[1]

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]

-

Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1]

Caption: A simplified decision tree for responding to spills of 4-(Pentafluorothio)thiophenol.

Conclusion: A Commitment to Safety

Working with highly specialized and potentially hazardous reagents like 4-(Pentafluorothio)thiophenol is integral to advancing scientific discovery. A deep understanding of the associated risks, coupled with a steadfast commitment to safe laboratory practices, is not merely a regulatory requirement but a cornerstone of scientific excellence. By integrating the principles and protocols outlined in this guide, researchers can confidently and safely explore the potential of this valuable compound.

References

-

PubChem. (n.d.). Thiophenol. National Center for Biotechnology Information. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Thiophenol. Retrieved from [Link]

-

PubChem. (n.d.). Pentafluorothiophenol. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (n.d.). Pentafluorothiophenol. Retrieved from [Link]

Sources

- 1. static.cymitquimica.com [static.cymitquimica.com]

- 2. Thiophenol | C6H5SH | CID 7969 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. datasheets.scbt.com [datasheets.scbt.com]

- 4. cdhfinechemical.com [cdhfinechemical.com]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. fishersci.com [fishersci.com]

- 7. Pentafluorothiophenol | C6HF5S | CID 13042 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

Application Notes and Protocol for the Synthesis of 4-(pentafluorothio)thiophenol

A Detailed Guide for Researchers in Medicinal Chemistry and Drug Development

Abstract

This document provides a comprehensive guide for the chemical reduction of 4-(pentafluorothio)benzenesulfonyl chloride to the corresponding thiol, 4-(pentafluorothio)thiophenol. The protocols detailed herein are designed for researchers and scientists in the fields of organic synthesis, medicinal chemistry, and drug development who are interested in incorporating the unique pentafluorothio (SF₅) group into their molecular designs. The primary protocol leverages the mild and efficient reduction capabilities of triphenylphosphine, while an alternative, more classical approach using zinc dust and acid is also presented. This guide emphasizes the rationale behind procedural steps, safety considerations, and methods for purification and characterization to ensure reliable and reproducible outcomes.

Introduction: The Significance of the Pentafluorothio Group

The pentafluorothio (SF₅) group has emerged as a substituent of significant interest in the design of novel pharmaceuticals and agrochemicals. Its unique combination of properties, including high electronegativity, metabolic stability, and a large steric footprint, allows for the fine-tuning of a molecule's physicochemical and pharmacokinetic profiles. The synthesis of SF₅-containing building blocks is therefore of critical importance. This application note focuses on the preparation of 4-(pentafluorothio)thiophenol, a versatile intermediate for the introduction of the 4-(pentafluorothio)phenylthio moiety into target molecules.

The reduction of an aryl sulfonyl chloride to a thiol is a fundamental transformation in organic chemistry.[1][2] However, the presence of the SF₅ group necessitates careful consideration of the reaction conditions to avoid potential side reactions or degradation of this unique functional group. The protocols presented here are selected for their proven efficacy in the reduction of various aryl sulfonyl chlorides and their anticipated compatibility with the SF₅ substituent.

Reaction Pathway Overview

The overall transformation involves the reduction of the sulfonyl chloride functional group to a thiol. This can be achieved through different mechanistic pathways depending on the chosen reducing agent.

Sources

4-(Pentafluorothio)thiophenol as a building block in medicinal chemistry

Application Note: Strategic Implementation of 4-(Pentafluorothio)thiophenol in Medicinal Chemistry

Executive Summary

The pentafluorosulfanyl (SF₅) group, often termed the "super-trifluoromethyl" group, has emerged as a high-value pharmacophore in modern drug discovery.[1] 4-(Pentafluorothio)thiophenol (CAS: 771-62-0) serves as a critical building block for introducing this moiety.[2] Unlike its trifluoromethyl (CF₃) analogues, the SF₅ group offers a unique combination of high electronegativity, significant steric bulk, and enhanced lipophilicity without compromising chemical stability.[2][3][4]

This guide provides a technical roadmap for utilizing 4-(Pentafluorothio)thiophenol to synthesize high-value thioethers and sulfonamides.[2] It addresses specific handling requirements due to the compound's high acidity (pKa ~2.[2]68) and details optimized protocols for Palladium-catalyzed C-S bond formation and oxidative conversion to sulfonyl chlorides.[2]

Part 1: The SF₅ Advantage – Physicochemical Profiling

The SF₅ group is not merely a "heavier" CF₃; it is a distinct structural motif that alters the pharmacological profile of a scaffold.[5]

Table 1: Comparative Physicochemical Properties

| Property | Trifluoromethyl (-CF₃) | Pentafluorosulfanyl (-SF₅) | Impact on Drug Design |

|---|---|---|---|

| Geometry | Tetrahedral | Octahedral (Square Pyramidal) | SF₅ provides unique 3D space filling, often improving receptor fit.[2] |

| Electronegativity (

Data compiled from Hansch constants and Hammett substituent constants.

Part 2: Handling and Stability Protocols

Safety Warning: 4-(Pentafluorothio)thiophenol is a volatile organosulfur compound with a potent, disagreeable odor.[2] All manipulations must be performed in a well-ventilated fume hood.[2]

Expert Insight – Acidity: Unlike typical thiophenols (pKa ~6-7), 4-(Pentafluorothio)thiophenol has a pKa of approximately 2.68 .[2]

-

Implication: It exists as a thiolate anion under even mildly basic conditions.[2]

-

Protocol Adjustment: When performing nucleophilic substitutions, avoid large excesses of strong bases (e.g., NaH), which are unnecessary and may promote side reactions.[2] Weak bases like K₂CO₃ or even NaHCO₃ are often sufficient.[2]

Part 3: Synthetic Workflows and Protocols

Workflow Visualization

The following diagram illustrates the divergent synthetic utility of the 4-SF₅-thiophenol building block.

Figure 1: Divergent synthetic pathways for 4-(Pentafluorothio)thiophenol utilization.

Protocol A: Palladium-Catalyzed C-S Cross-Coupling (Buchwald-Hartwig Type)

For the synthesis of Diaryl Thioethers.

Rationale: The electron-deficient nature of the SF₅-phenyl ring makes the thiol less nucleophilic than standard thiophenols. A specialized catalyst system is required to prevent catalyst poisoning by the sulfur.[2]

Materials:

-

Aryl Bromide/Iodide (1.0 equiv)[2]

-

4-(Pentafluorothio)thiophenol (1.1 equiv)[2]

-

Catalyst: Pd₂dba₃ (2.5 mol%)[2]

-

Ligand: Xantphos (5 mol%) or CyPF-tBu (Josiphos)[2]

-

Base: DIPEA (2.0 equiv) or Cs₂CO₃ (1.5 equiv)[2]

-

Solvent: 1,4-Dioxane (degassed)[2]

Step-by-Step:

-

Inert Setup: Charge a flame-dried Schlenk tube with Pd₂dba₃, Xantphos, and the aryl halide (if solid).[2] Evacuate and backfill with Argon (3x).[2]

-

Solvent Addition: Add degassed 1,4-Dioxane via syringe.

-

Thiol Addition: Add 4-(Pentafluorothio)thiophenol and DIPEA via syringe. Note: If using Cs₂CO₃, add it with the solid reagents in step 1.

-

Reaction: Seal the tube and heat to 100°C for 12–16 hours.

-

Workup: Cool to RT. Filter through a celite pad (eluting with EtOAc).[2] Concentrate and purify via flash chromatography (Hexanes/EtOAc).

Validation:

-

TLC: SF₅ compounds typically stain poorly with KMnO₄ but are UV active (254 nm).[2]

-

NMR: Look for the retention of the characteristic SF₅ multiplet in ¹⁹F NMR (approx. δ +60 to +90 ppm).[2]

Protocol B: Rapid Oxidation to Sulfonyl Chloride

For the synthesis of Sulfonamides.[6]

Rationale: Traditional oxidation with chlorine gas is harsh.[2][7] The Bahrami method (H₂O₂/SOCl₂) provides a mild, rapid, and high-yielding route to the sulfonyl chloride, which can be immediately reacted with amines.[8]

Materials:

-

4-(Pentafluorothio)thiophenol (1.0 mmol)[2]

-

Thionyl Chloride (SOCl₂) (4.0 mmol)[2]

-

Hydrogen Peroxide (30% aq, 5.0 mmol)[2]

-

Solvent: CH₂Cl₂ (DCM)[2]

Step-by-Step:

-

Preparation: Dissolve the thiol in DCM (5 mL) in a round-bottom flask.

-

Reagent Addition: Add SOCl₂ dropwise at 0°C.

-

Oxidation: Add H₂O₂ slowly.[2] Caution: Exothermic reaction with gas evolution (SO₂/HCl).[2]

-

Stirring: Allow to warm to room temperature and stir for 1–2 hours.

-

Isolation: Wash the organic layer with cold water (2x) and brine.[2] Dry over MgSO₄.[2]

-

Usage: Evaporate solvent to obtain the crude sulfonyl chloride.[2][7] Do not store for long periods. React immediately with an amine (plus pyridine) to form the sulfonamide.[2]

Part 4: Strategic Design Logic (Bioisosterism)

When should you deploy the SF₅-thiol? Use the following decision matrix to justify the synthetic effort.

Figure 2: Decision matrix for incorporating the SF₅ moiety during Lead Optimization.

References

-

Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009).[2][8] Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides.[2][6][8] The Journal of Organic Chemistry, 74(24), 9287–9291.[2]

-

Savoie, P. R., & Welch, J. T. (2015).[2] The Pentafluorosulfanyl Group in Medicinal Chemistry.[2][4][5][9] Chemical Reviews, 115(2), 1130–1190.[2]

-

Fernández-González, M. A., et al. (2013).[2] Palladium-Catalyzed Cross-Coupling of Aryl Chlorides with Thiols Using a Josiphos Ligand.[2][10] Angewandte Chemie International Edition, 52(49), 12731–12735.[2] [2]

-

Umemoto, T., et al. (2012).[2] Discovery and Development of a New Electrophilic Pentafluorosulfanylation Reagent. Beilstein Journal of Organic Chemistry, 8, 461–471.[2]

Sources

- 1. Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pentafluorothiophenol - Wikipedia [en.wikipedia.org]

- 3. sussex.figshare.com [sussex.figshare.com]

- 4. Research Collection | ETH Library [research-collection.ethz.ch]

- 5. The Pentafluorosulfanyl Group (SF5) | Rowan [rowansci.com]

- 6. researchgate.net [researchgate.net]

- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 8. Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides [organic-chemistry.org]

- 9. Synthesis of pentafluorosulfanyl (SF5) containing aromatic amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Highly Efficient and Functional-Group-Tolerant Catalysts for the Palladium-Catalyzed Coupling of Aryl Chlorides with Thiols | The Hartwig Group [hartwig.cchem.berkeley.edu]

Application Notes and Protocols for Nucleophilic Aromatic Substitution using 4-(Pentafluorosulfanyl)benzenethiol

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Rising Prominence of the Pentafluorosulfanyl Group in Medicinal Chemistry

The incorporation of fluorine-containing functional groups has become a cornerstone of modern drug design, offering a powerful tool to modulate a molecule's physicochemical and pharmacokinetic properties. Among these, the pentafluorosulfanyl (SF₅) group is rapidly gaining prominence as a "super-trifluoromethyl" bioisostere.[1][2] Possessing a unique combination of high electronegativity, exceptional thermal and chemical stability, and significant lipophilicity, the SF₅ moiety can profoundly influence a drug candidate's metabolic stability, membrane permeability, and binding affinity.[3]

4-(Pentafluorosulfanyl)benzenethiol is an emerging building block that allows for the introduction of the valuable SF₅-arylthioether scaffold into target molecules. This application note provides a detailed guide to the use of 4-(pentafluorosulfanyl)benzenethiol as a potent nucleophile in Nucleophilic Aromatic Substitution (SNAr) reactions, a fundamental transformation in the synthesis of complex aromatic compounds.

The Mechanism of Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a two-step addition-elimination process, which is characteristic for aromatic systems bearing electron-withdrawing groups.[4][5] The reaction is initiated by the attack of a nucleophile on an electron-deficient aromatic ring, leading to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.[5] The aromaticity of the ring is then restored by the departure of a leaving group.

The key requirements for a successful SNAr reaction are:

-

An activated aromatic ring: The aromatic substrate must be substituted with at least one strong electron-withdrawing group (e.g., -NO₂, -CN, -CF₃) positioned ortho or para to the leaving group. This placement is crucial for the stabilization of the negative charge in the Meisenheimer intermediate.[4]

-

A good leaving group: Typically, a halide (F, Cl, Br, I) or a nitro group can serve as the leaving group.

-

A strong nucleophile: The attacking species must be sufficiently nucleophilic to attack the electron-deficient ring. Thiolates, the deprotonated form of thiols, are excellent nucleophiles for this purpose.[5]

Caption: General mechanism of the SNAr reaction.

Experimental Protocols

Part 1: Synthesis of 4-(Pentafluorosulfanyl)benzenethiol

While 4-(pentafluorosulfanyl)benzenethiol is not yet widely commercially available, it can be synthesized from precursors such as 4-bromo(pentafluorosulfanyl)benzene. The following protocol outlines a potential synthetic route via a lithium-halogen exchange followed by quenching with elemental sulfur.

Materials:

-

4-Bromo(pentafluorosulfanyl)benzene

-

n-Butyllithium (n-BuLi) in hexanes

-

Elemental sulfur (S₈)

-

Anhydrous tetrahydrofuran (THF)

-

Hydrochloric acid (HCl), 1 M

-

Diethyl ether

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Protocol:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, dissolve 4-bromo(pentafluorosulfanyl)benzene (1.0 eq) in anhydrous THF under a nitrogen atmosphere.

-

Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-BuLi (1.1 eq) dropwise, maintaining the internal temperature below -70 °C. Stir the mixture at -78 °C for 1 hour.

-

Sulfur Quench: In a separate flask, suspend elemental sulfur (1.2 eq) in anhydrous THF. Cool this suspension to -78 °C and then add it cannula to the aryllithium solution.

-

Workup: Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours. Quench the reaction by the slow addition of 1 M HCl.

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Washing and Drying: Wash the combined organic layers with water and then brine. Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield 4-(pentafluorosulfanyl)benzenethiol.

Part 2: General Protocol for SNAr Reaction using 4-(Pentafluorosulfanyl)benzenethiol

This protocol describes a general procedure for the synthesis of an aryl-SF₅-thioether via an SNAr reaction with an activated aryl halide.

Materials:

-

4-(Pentafluorosulfanyl)benzenethiol (1.1 eq)

-

Activated aryl halide (e.g., 4-chloronitrobenzene, 1.0 eq)

-

Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) or Potassium Carbonate (K₂CO₃, 2.0 eq)

-

Anhydrous N,N-dimethylformamide (DMF) or anhydrous THF

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Protocol:

-

Thiolate Formation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend NaH (1.2 eq) in anhydrous DMF.[5] Cool the suspension to 0 °C in an ice bath. Slowly add a solution of 4-(pentafluorosulfanyl)benzenethiol (1.1 eq) in anhydrous DMF to the suspension. Stir for 20-30 minutes at 0 °C to allow for the formation of the sodium thiolate.

-

SNAr Reaction: To the freshly prepared thiolate solution, add a solution of the activated aryl halide (1.0 eq) in anhydrous DMF.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion. The reaction progress can be monitored by Thin Layer Chromatography (TLC). For less reactive substrates, heating may be required (e.g., 60-80 °C).

-

Quenching: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

-

Purification: Remove the solvent in vacuo and purify the crude residue by flash chromatography to yield the desired aryl-SF₅-thioether.

Caption: Experimental workflow for the SNAr reaction.

Data Presentation: Reaction Parameters

The optimal conditions for the SNAr reaction will depend on the specific substrates used. Below is a table summarizing key parameters to consider for optimization.

| Parameter | General Range | Rationale & Causality |

| Base | NaH, K₂CO₃, Cs₂CO₃ | A base is required to deprotonate the thiol to the more nucleophilic thiolate. Stronger bases like NaH are often used for less acidic thiols or to drive the reaction to completion.[5] |

| Solvent | DMF, DMSO, THF, Acetonitrile | Polar aprotic solvents are preferred as they solvate the cation of the base without strongly solvating the nucleophile, thus enhancing its reactivity.[5] |

| Temperature | 0 °C to 100 °C | Thiolate formation is typically done at 0 °C to control the exothermic reaction. The SNAr step may require heating depending on the reactivity of the aryl halide. |

| Equivalents of Thiol | 1.0 - 1.5 eq | A slight excess of the thiol can help to ensure complete consumption of the limiting aryl halide. |

| Concentration | 0.1 - 1.0 M | Reaction concentration can influence reaction rates. Optimization may be required for specific substrates. |

Safety and Handling

-

4-(Pentafluorosulfanyl)benzenethiol: While specific safety data is limited, it should be handled as a potentially toxic and odorous compound, similar to other aromatic thiols.

-

General Precautions: All manipulations should be carried out in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

-

Sodium Hydride (NaH): NaH is a flammable solid and reacts violently with water. It should be handled under an inert atmosphere.

-

Solvents: DMF and DMSO are polar aprotic solvents that can be absorbed through the skin. Handle with care.

References

-

Grigolato, L., et al. (2018). Synthesis of pentafluorosulfanyl (SF5) containing aromatic amino acids. Journal of Fluorine Chemistry, 212, 166-170. Available at: [Link]

-

Grigolato, L., et al. (2018). Synthesis of pentafluorosulfanyl (SF5) containing aromatic amino acids. Europe PMC. Available at: [Link]

-

Grigolato, L., et al. (2018). Synthesis of pentafluorosulfanyl (SF5) containing aromatic amino acids. ResearchGate. Available at: [Link]

-

Beier, P., et al. (2011). SNAr Reactions of Nitro-(pentafluorosulfanyl)benzenes To Generate SF5 Aryl Ethers and Sulfides. ACS Publications. Available at: [Link]

-

Lee, H., et al. (2020). Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. MDPI. Available at: [Link]

-

Al-abbar, M., et al. (2023). Investigating the scope of the pentafluorosulfanyl group in medicinal chemistry. Figshare. Available at: [Link]

-

Chen, P., et al. (2022). Straightforward Pentafluorosulfanylation for Molecular Design. ChemRxiv. Available at: [Link]

-

IQS Directory (n.d.). Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry. iqsdirectory.com. Available at: [Link]

-

Tang, X., et al. (2024). A general leaving group assisted strategy for synthesis of pentafluorosulfanyl allylic compounds. Science.org. Available at: [Link]

-

Beier, P., et al. (2011). S(N)Ar reactions of nitro-(pentafluorosulfanyl)benzenes to generate SF5 aryl ethers and sulfides. Semantic Scholar. Available at: [Link]

-

Al-abbar, M., et al. (2022). Expanding the Repertoire of Low-Molecular-Weight Pentafluorosulfanyl-Substituted Scaffolds. University of Southampton ePrints. Available at: [Link]

-

Beier, P., et al. (2011). SNAr Reactions of Nitro-(pentafluorosulfanyl)benzenes To Generate SF5 Aryl Ethers and Sulfides. Figshare. Available at: [Link]

-

Sandford, G. (2007). Reactions of 4-substituted tetrafluoropyridine derivatives with sulfur nucleophiles: SNAr and annelation processes. ResearchGate. Available at: [Link]

-

Leroux, F., et al. (2016). Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and drug discovery. PubMed. Available at: [Link]

-

Rowan Scientific (n.d.). The Pentafluorosulfanyl Group (SF5). Rowan Scientific. Available at: [Link]

-

Ormazábal-Toledo, R., et al. (2022). Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. Frontiers in Chemistry. Available at: [Link]

-

Beier, P., et al. (2011). S N Ar reactions of 2. ResearchGate. Available at: [Link]

Sources

Preventing oxidation of 4-(Pentafluorothio)thiophenol to disulfide

Welcome to the dedicated technical support guide for 4-(Pentafluorothio)thiophenol. This resource is designed for researchers, medicinal chemists, and process development scientists to address the primary challenge encountered when working with this reagent: its oxidative degradation to the corresponding disulfide, bis(4-(pentafluorothio)phenyl) disulfide. Our goal is to provide you with the expert insights and field-proven protocols necessary to ensure the integrity of your material and the success of your experiments.

Frequently Asked Questions (FAQs)

Here we address the most common issues and questions that arise when handling 4-(Pentafluorothio)thiophenol.

Q1: I've just received my bottle of 4-(Pentafluorothio)thiophenol and it appears clear and homogenous. What are the immediate steps I should take for storage?

A: Immediately upon receipt, the vial should be stored under an inert atmosphere. We recommend flushing the headspace of the manufacturer's vial with dry argon or nitrogen before sealing it tightly with paraffin film. For long-term storage, place the container in a freezer at or below -20°C, protected from light. The key objective is to minimize exposure to atmospheric oxygen.[1][2]

Q2: My previously clear solution of 4-(Pentafluorothio)thiophenol has developed a haze or a white precipitate. What is happening?

A: This is a classic sign of oxidation. The thiol (-SH) group of two molecules has likely coupled to form the significantly less soluble bis(4-(pentafluorothio)phenyl) disulfide. This process is often initiated by trace amounts of oxygen, and can be accelerated by basic conditions or the presence of metal impurities.

Q3: Can I handle this compound on the open bench for quick tasks like weighing?

A: It is strongly discouraged. Aryl thiols, including 4-(Pentafluorothio)thiophenol, are sensitive to air and can oxidize rapidly, especially as a thin film on a weighing paper or spatula.[3] All manipulations, including weighing and transfers, should be performed under a stream of inert gas (e.g., in a glovebox or using Schlenk techniques) to prevent the introduction of oxygen.[4][5][6]

Q4: How can I confirm that my sample has oxidized to the disulfide?

A: The most reliable methods are Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

LC-MS: You will observe a new peak with a mass corresponding to the disulfide dimer.

-

¹H NMR: The characteristic thiol proton signal will diminish or disappear, and shifts in the aromatic protons will be observed.

-

¹⁹F NMR: The highly sensitive SF₅ group provides a distinct signal. The chemical environment of the SF₅ group changes upon disulfide formation, leading to a new, discernible signal for the disulfide impurity, making ¹⁹F NMR an excellent tool for purity assessment.

Q5: Are there any solvents I should avoid when working with 4-(Pentafluorothio)thiophenol?

A: While the compound is soluble in many common organic solvents, the primary concern is not the solvent itself, but the dissolved oxygen within it. Therefore, it is critical to use de-gassed solvents for all applications. Solvents that are prone to forming peroxides (e.g., older, unstabilized THF or diethyl ether) should be used with extreme caution as peroxides can aggressively oxidize thiols. Additionally, basic solvents or the addition of base (e.g., pyridine, triethylamine) will deprotonate the thiol to the thiolate anion, which is exceptionally sensitive to oxidation.[5]

Troubleshooting Guide: Disulfide Formation

This section provides a deeper dive into specific scenarios where disulfide formation is a problem and offers actionable solutions.

Scenario 1: Disulfide Detected in a Freshly Opened Container

-

Problem: You have analyzed a sample from a newly opened bottle and detected significant levels of the disulfide impurity.

-

Root Cause Analysis:

-

Compromised Seal: The container's seal may have been compromised during shipping or prior storage, allowing slow oxygen ingress.

-

Manufacturing & Packaging: While reputable suppliers package air-sensitive materials under inert gas, imperfections in this process can occur.[7]

-

-

Corrective Actions:

-

Purification: If the material is critical, the disulfide can be removed by flash column chromatography. Ensure all solvents used for chromatography are rigorously de-gassed and the column is run under a positive pressure of inert gas.

-

Chemical Reduction (Advanced): In some cases, the disulfide can be chemically reduced back to the thiol. A common method involves treatment with a reducing agent like sodium borohydride in a suitable solvent, followed by an acidic workup.[8][9] However, this should be performed with caution, as it introduces new reagents that must be removed. A validation run on a small scale is recommended.

-

Scenario 2: Oxidation Occurs During a Reaction

-

Problem: The starting material is pure, but the reaction mixture shows significant disulfide formation upon analysis.

-

Root Cause Analysis:

-

Oxygen in Solvents/Reagents: The primary culprit is often dissolved oxygen in the reaction solvents or introduced with other non-degassed liquid reagents.

-

Atmospheric Leaks: The reaction setup is not airtight, allowing oxygen to enter over the course of the reaction.

-

Reaction Conditions: The reaction may be run at elevated temperatures, which can increase the rate of oxidation, or under basic conditions that generate the hyper-reactive thiolate.

-

-

Corrective Actions:

-

Rigorous Inert Atmosphere Technique: Ensure all glassware is oven or flame-dried and cooled under a stream of inert gas.[4][10] Use Schlenk line techniques or a glovebox for the entire procedure. A simple balloon of nitrogen is often insufficient for extended reactions.[11]

-

Solvent and Reagent Degassing: All solvents must be de-gassed prior to use. The most effective methods are "Freeze-Pump-Thaw" (for research scale) or sparging with argon for 30-60 minutes (for larger volumes). See Protocol I for details.

-

Temperature Control: If possible, run the reaction at the lowest effective temperature.

-

pH Control: If the reaction does not require a base, ensure the conditions are neutral or slightly acidic. If a base is required, add the thiol last and just before proceeding with the reaction step.

-

Scenario 3: Oxidation During Work-up or Purification

-

Problem: The reaction proceeds cleanly, but disulfide appears after aqueous work-up, extraction, or chromatography.

-

Root Cause Analysis:

-

Oxygen in Work-up Solutions: Using standard, non-degassed water or aqueous solutions for extraction will introduce a large amount of oxygen.

-

Air Exposure During Transfers: Transferring solutions in open beakers or separatory funnels allows for significant air contact.

-

Oxygen in Chromatography Solvents: Running a column with solvents straight from the bottle is a common source of oxidation.

-

-

Corrective Actions:

-

De-gassed Work-up Solutions: Sparge all aqueous solutions (water, brine, etc.) with argon or nitrogen before use.

-

Inert Atmosphere Work-up: Conduct extractions in a sealed flask via cannula transfer of the de-gassed aqueous phase. If using a separatory funnel, maintain a positive pressure of inert gas in the headspace.

-

Inert Atmosphere Chromatography: Pre-treat silica gel by drying it under vacuum. Pack the column and run the separation using de-gassed solvents, maintaining a positive pressure of inert gas over the solvent reservoir and at the column outlet.

-

Visualization of the Oxidation Pathway

The oxidation of 4-(Pentafluorothio)thiophenol to its disulfide is a multi-step process that is highly promoted by the presence of oxygen and basic conditions.

Caption: Mechanism of thiol oxidation to disulfide.

Best Practices for Storage and Handling

Adhering to these guidelines proactively will significantly reduce the risk of disulfide formation.

Storage Condition Summary

| Condition | Short-Term (≤ 1 week) | Long-Term (> 1 week) |

| Temperature | 2-8°C (Refrigerator) | ≤ -20°C (Freezer) |

| Atmosphere | Mandatory: Inert Gas (Argon or Nitrogen) | Mandatory: Inert Gas (Argon or Nitrogen) |

| Container | Original supplier vial with septum cap | Original supplier vial, sealed with paraffin |

| Light | Protect from light (store in box or amber vial) | Protect from light |

Recommended Handling Workflow

This workflow diagram illustrates the essential steps for successfully handling 4-(Pentafluorothio)thiophenol in an experimental setting.

Caption: Recommended workflow for handling air-sensitive thiols.

Experimental Protocols

Protocol I: Degassing Solvents by Sparging

This is a practical method for removing dissolved oxygen from several hundred milliliters to liters of solvent.

-

Obtain a solvent bottle or flask equipped with a septum-sealed cap or a sidearm.

-

Insert a long needle or cannula connected to a regulated source of inert gas (Argon is preferred as it is denser than air, but Nitrogen is also acceptable). The needle tip must be positioned below the surface of the liquid.

-

Insert a second, shorter "exit" needle that does not touch the liquid to act as a vent for the displaced oxygen.

-

Bubble the inert gas through the solvent at a moderate rate (a steady stream of fine bubbles) for at least 30-60 minutes.

-

After sparging, remove the exit needle first, then the gas inlet needle, to leave the flask with a positive pressure of inert gas. The solvent is now ready for use.

Protocol II: Analytical Purity Check by ¹⁹F NMR

This protocol provides a quick and highly sensitive method to check for the presence of the disulfide impurity.

-

In a glovebox or under a positive pressure of inert gas, prepare a stock solution of your 4-(Pentafluorothio)thiophenol in a deuterated solvent (e.g., CDCl₃ or Acetone-d₆). A concentration of ~5-10 mg/mL is sufficient.

-

Transfer approximately 0.6 mL of this solution to a clean, dry NMR tube.

-

Seal the NMR tube with a cap and wrap it with paraffin film to minimize air exposure during transport and handling.

-

Acquire a standard ¹⁹F NMR spectrum. The SF₅ group of the thiol will give a characteristic set of signals. The disulfide, if present, will show a different set of signals at a distinct chemical shift.

-

Integration of the signals corresponding to the thiol and the disulfide will allow for a quantitative assessment of the sample's purity.

References

- Process for the preparation of 4-fluorothiophenol.

- Process for the preparation of 4-fluorothiophenol.

-

Oxidation of Thiols to Disulfides using an Environmentally Benign Organocatalyst. ODU Digital Commons. [Link]

-

Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways. National Center for Biotechnology Information. [Link]

-

Oxidation of thiols to disulfides by dioxygen catalyzed by a bioinspired organocatalyst. Dalton Transactions. [Link]

-

Oxidative Coupling of Thiols to Disulfides Under Acidic Conditions. Journal of Chemistry. [Link]

-

Oxidation of Thiols and Reduction of Disulfides. YouTube. [Link]

-

How to Work with Thiols. University of Rochester, Department of Chemistry. [Link]

-

Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh, Wipf Group. [Link]

-

Handling thiols in the lab. Reddit. [Link]

-

Does anyone have experience working with thiols which has gone for disulfide (Dimerization)? ResearchGate. [Link]

-

The role of thiols in antioxidant systems. National Center for Biotechnology Information. [Link]

-

Methods for Detecting Protein Disulfide Bonds. Mtoz Biolabs. [Link]

-

Some reactions of pentafluorothiophenol. Preparation of some pentafluoro-phenylthio metal derivatives. Canadian Science Publishing. [Link]

-

Development of Dietary Thiol Antioxidant via Reductive Modification of Whey Protein and Its Application in the Treatment of Ischemic Kidney Injury. MDPI. [Link]

-

Breaking a Couple: Disulfide Reducing Agents. Wiley Online Library. [Link]

-

Thiol-based antioxidants. ResearchGate. [Link]

-

Thiophenol synthesis by C-S coupling or substitution. Organic Chemistry Portal. [Link]

-

Inert Atmosphere. YouTube. [Link]

-

Disulfide Bond Analysis LC-MS Service. Rapid Novor. [Link]

-

Preventing Disulfide Bond Formation Weakens Non-Covalent Forces among Lysozyme Aggregates. National Center for Biotechnology Information. [Link]

-

Air-Sensitive Chemistry: Practical and Safety Considerations. Fisher Scientific. [Link]

-

Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. MDPI. [Link]

-

Fast and Accurate Disulfide Bridge Detection. Molecular & Cellular Proteomics. [Link]

-